molecular formula C9H11ClF3N B1629871 2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride CAS No. 215797-66-3

2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride

Cat. No.: B1629871
CAS No.: 215797-66-3
M. Wt: 225.64 g/mol
InChI Key: VHZOEQDGCJAKDR-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-(2-Trifluoromethyl-phenyl)-acetaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Trifluoromethyl-phenyl)-ethanol
  • **2-(2-Trifluoromethyl-phenyl)-acetic acid
  • **2-(2-Trifluoromethyl-phenyl)-acetaldehyde

Uniqueness

2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride is unique due to its specific combination of a trifluoromethyl group and an ethylamine moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-4-2-1-3-7(8)5-6-13;/h1-4H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZOEQDGCJAKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625852
Record name 2-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215797-66-3
Record name 2-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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